Product packaging for 7-Bromo-1-nitronaphthalene(Cat. No.:CAS No. 102153-49-1)

7-Bromo-1-nitronaphthalene

Cat. No.: B180293
CAS No.: 102153-49-1
M. Wt: 252.06 g/mol
InChI Key: BGPCNRRMNRNIFR-UHFFFAOYSA-N
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Description

7-Bromo-1-nitronaphthalene is a halogenated nitroaromatic compound that serves as a versatile synthetic intermediate in advanced organic and materials chemistry research. This compound features both an electron-withdrawing nitro group and a bromine atom on its naphthalene ring system, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . The bromine atom can be selectively displaced to form carbon-carbon bonds, allowing for the construction of more complex polycyclic structures . Simultaneously, the nitro group can be reduced to a primary amine, providing a handle for further functionalization into naphthalene amines or other derivatives . While specific data for this isomer is limited in public sources, nitronaphthalene derivatives are widely studied for their unique adsorption characteristics and potential to exhibit chirality upon adsorption on surfaces, which is of significant interest in the field of surface chemistry and the development of chiral materials . As a building block, it may be used in the synthesis of ligands, polymers, and functionalized nanomaterials. Researchers value this compound for its dual functionality, which enables diverse molecular design and synthesis pathways. This compound is For Research Use Only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO2 B180293 7-Bromo-1-nitronaphthalene CAS No. 102153-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6BrNO2/c11-8-5-4-7-2-1-3-10(12(13)14)9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPCNRRMNRNIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356542
Record name 7-bromo-1-nitronaphthalene
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Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102153-49-1
Record name 7-Bromo-1-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102153-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromo-1-nitronaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Bromo 1 Nitronaphthalene

Indirect Synthetic Routes to 7-Bromo-1-nitronaphthalene and Related Isomers

Given the limitations of direct bromination, indirect synthetic routes offer a more practical pathway to this compound. These methods involve introducing the functional groups in a different order or transforming one functional group into another.

An alternative approach is to introduce the nitro group onto a pre-existing bromonaphthalene molecule. The synthesis of this compound would logically start from 2-bromonaphthalene. In this case, the bromine atom at the C2 position (a β-position) directs incoming electrophiles. While bromine is an ortho-, para- director, the inherent reactivity of the naphthalene (B1677914) ring system favors substitution at the α-positions (C1, C4, C5, C8).

The nitration of 2-bromonaphthalene leads to a mixture of isomers. The bromine directs the incoming nitro group to the C1 (ortho) and C3 (ortho) positions. However, substitution at the adjacent C1 (α-position) and in the other ring at the C5 and C8 (α-positions) is also observed. Research indicates that the nitration of 2-halonaphthalenes can be heavily influenced by steric hindrance, often leading to significant amounts of the 8-substituted isomer (2-bromo-8-nitronaphthalene). chimia.ch Achieving a high yield of the 1,7-isomer via this route is challenging and typically results in a complex mixture of products that are difficult to separate.

Table 2: Major Isomers from the Nitration of 2-Bromonaphthalene
Starting MaterialReactionMajor ProductsControlling Factors
2-BromonaphthaleneElectrophilic Nitration (e.g., HNO₃/H₂SO₄)2-Bromo-1-nitronaphthalene, 2-Bromo-8-nitronaphthalene, other isomersElectronic directing effect of bromine (ortho, para) and inherent α-selectivity of the naphthalene ring. Steric hindrance can favor 8-substitution. chimia.ch

One of the most effective and regiochemically precise methods for synthesizing this compound is through a Sandmeyer reaction. This process begins with a precursor where the desired substitution pattern is already established using an amino group as a synthetic handle.

The synthesis would commence with 7-amino-1-nitronaphthalene (also known as 1-nitro-7-naphthylamine). This precursor undergoes a two-step transformation:

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺).

Sandmeyer Reaction : The resulting diazonium salt solution is then treated with a solution of copper(I) bromide (CuBr). The diazonium group is an excellent leaving group and is displaced by the bromide ion, yielding the target molecule, this compound, with high purity.

This method's primary advantage is its unambiguous control over isomer formation, as the positions of the nitro and bromo groups are defined by the structure of the starting amine. The feasibility of such transformations on the naphthalene ring system is well-established. researchgate.netpharmacyfreak.com

The synthesis of specifically substituted naphthalenes like this compound often necessitates multi-step synthetic sequences. trine.edu These routes provide the flexibility to introduce functional groups and modify the molecule with a high degree of control, which is not possible with single-step electrophilic substitutions. Such a strategy might involve building the naphthalene skeleton from simpler precursors or performing a series of functional group interconversions on the naphthalene core. rsc.orgnih.govacs.org

Modern synthetic chemistry also explores the use of one-pot reactions, where multiple transformations are performed sequentially in the same reaction vessel without isolating intermediates. acs.orgresearchgate.net This approach improves efficiency, reduces waste, and can simplify complex syntheses. While a specific one-pot synthesis for this compound is not prominently documented, the principles of tandem reactions, such as a domino aldol condensation/electrocyclization, showcase powerful methods for constructing complex polycyclic aromatic skeletons that could be adapted for such targets. acs.org

Yield Optimization and Purity Assessment in Synthetic Protocols

Due to the lack of specific literature detailing the synthesis of this compound, a discussion on established methods for its yield optimization and purity assessment is speculative. However, based on general principles of organic synthesis and purification of aromatic compounds, several strategies could be employed.

Yield Optimization:

Optimizing the yield of this compound from the nitration of 2-bromonaphthalene would necessitate a systematic study of various reaction parameters. Key factors that would need to be investigated to maximize the formation of the desired isomer while minimizing the production of unwanted side products include:

Nitrating Agent: The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or milder nitrating agents) could significantly influence the regioselectivity of the reaction.

Reaction Temperature: Temperature control is crucial in nitration reactions, as higher temperatures can lead to the formation of dinitrated and other undesirable byproducts.

Solvent: The polarity and nature of the solvent can affect the reactivity of the nitrating agent and the solubility of the starting material and products, thereby influencing the isomer distribution.

Catalyst: The use of a catalyst could potentially direct the nitration to the desired position, although specific catalysts for this transformation are not documented.

A hypothetical study on yield optimization might involve the parameters outlined in the table below.

| Reaction Time | 1 hour to 6 hours | Optimization to ensure complete reaction without product degradation. |

Purity Assessment:

Following the synthesis, a robust method for assessing the purity of this compound and separating it from its isomers would be essential. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard analytical techniques for this purpose. The development of a suitable chromatographic method would involve the selection of an appropriate stationary phase (column) and mobile phase (for HPLC) or carrier gas and temperature program (for GC) to achieve baseline separation of the different bromonitronaphthalene isomers.

The purity of the isolated this compound would then be confirmed using a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the structure of the molecule, confirming the positions of the bromo and nitro substituents on the naphthalene ring.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the nitro group.

The table below outlines a potential analytical approach for the purity assessment of a synthesized sample.

Table 2: Potential Analytical Methods for Purity Assessment of this compound

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of isomeric impurities.
Gas Chromatography (GC) Analysis of volatile impurities and isomeric distribution.
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of isomers.
Mass Spectrometry (MS) Confirmation of molecular weight.

| Infrared (IR) Spectroscopy | Functional group analysis. |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Bromonaphthalene
Nitric acid
Sulfuric acid
Acetyl nitrate
Acetic anhydride

Reaction Chemistry and Mechanistic Studies of 7 Bromo 1 Nitronaphthalene

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic compounds, particularly those activated by electron-withdrawing groups like the nitro group. nih.govnih.gov In the context of 7-Bromo-1-nitronaphthalene, the nitro group significantly activates the naphthalene (B1677914) ring system towards attack by nucleophiles, facilitating the displacement of the bromo substituent.

The displacement of a halogen (X) in halonitroarenes is a cornerstone of organic synthesis. nih.gov The mechanism of this transformation has been a subject of extensive study, with the accepted model evolving over time.

The traditionally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govnih.gov This pathway involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. nih.govnih.gov This step is typically the slow, rate-determining step of the reaction. nih.gov The aromaticity of the ring is then restored in a subsequent, faster step through the expulsion of the leaving group. nih.gov

However, recent research, employing both computational analysis and experimental evidence, has challenged the universal applicability of this two-step model. nih.govspringernature.com Studies have provided compelling evidence that many prototypical SNAr reactions, long assumed to be stepwise, actually proceed through a concerted mechanism. nih.govnih.gov In a concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur in a single transition state, without the formation of a stable intermediate. springernature.com The preference for a stepwise versus a concerted mechanism can be influenced by the stability of the potential Meisenheimer complex; substrates with multiple, strong electron-withdrawing groups are more likely to form a stabilized intermediate and follow a stepwise path. nih.govspringernature.com

Kinetic Isotope Effect (KIE) studies serve as a powerful tool for distinguishing between different reaction mechanisms, including the stepwise and concerted pathways in SNAr reactions. springernature.comnih.gov The KIE is determined by measuring the difference in reaction rates between a molecule with a normal isotope (e.g., ¹²C) and one substituted with a heavier isotope (e.g., ¹³C) at a specific position. princeton.eduharvard.edu This difference in rates provides insight into the bonding changes occurring at the isotopically labeled atom in the rate-determining step of the reaction. princeton.edu

Recent advancements have enabled the accurate measurement of ¹²C/¹³C KIEs at natural abundance, providing a practical method for detailed mechanistic analysis. nih.gov In the context of SNAr:

A small KIE at the carbon undergoing substitution is consistent with a stepwise mechanism where the rate-determining step is the elimination (departure of the leaving group) from the Meisenheimer complex. springernature.com

A large KIE suggests a concerted mechanism, where the C-nucleophile bond formation and C-leaving group bond cleavage occur simultaneously. In this scenario, the bonding environment of the carbon atom is significantly altered in the single, rate-determining transition state. nih.govspringernature.com

These KIE studies have been instrumental in demonstrating that many SNAr reactions, previously thought to be stepwise, are in fact concerted. nih.gov

Aromatic nitro compounds, including nitronaphthalene derivatives, can undergo photosubstitution reactions. iupac.org In these reactions, electronic excitation of the aromatic molecule by light absorption leads to a different distribution of electron density compared to the ground state, often resulting in altered reactivity and regioselectivity. For instance, while thermal (ground state) nucleophilic aromatic substitution is typically activated by electron-withdrawing groups in the ortho and para positions, photosubstitution can show different patterns, such as meta activation by a nitro group. iupac.org

Photosubstitution reactions of nitronaphthalenes can proceed with various nucleophiles in polar solvents like water, acetonitrile, or alcohol mixtures. iupac.org These reactions can lead to high conversions and good yields of the substitution product. iupac.org The mechanism of these photosubstitutions can be complex, potentially involving electron transfer from the nucleophile to the excited nitronaphthalene, forming radical ions as intermediates. acs.org The specific pathway and efficiency of the reaction are influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the nitronaphthalene derivative. iupac.orgacs.org

The reactivity of bromo-nitronaphthalenes in SNAr reactions is governed by a combination of electronic and steric factors.

Electronic Effects: The primary electronic factor is the powerful electron-withdrawing nature of the nitro group. researchgate.netchemrxiv.org By withdrawing electron density from the naphthalene ring system through both inductive and resonance effects, the nitro group reduces the electron density at the carbon atoms, particularly those ortho and para to its position. This electron deficiency makes the ring susceptible to attack by nucleophiles. The more electron-withdrawing the substituents on the aromatic ring, the faster the rate of nucleophilic attack. chemrxiv.orgnih.gov

Steric Effects: Steric hindrance can significantly impact the rate of SNAr reactions. rsc.org Bulky groups on either the nucleophile or the aromatic substrate can impede the approach of the nucleophile to the reaction center. reddit.comreddit.com This steric repulsion raises the energy of the transition state, thereby slowing down the reaction rate. reddit.com For example, reactions involving a sterically hindered nucleophile like N-methylaniline are significantly slower than those with a less hindered nucleophile like aniline. rsc.org This effect is attributed to increased steric hindrance during both the formation of the intermediate complex and the subsequent proton transfer steps in base-catalyzed reactions. rsc.org

FactorInfluence on SNAr ReactivityRationale
Electronic Strong electron-withdrawing groups (like -NO₂) on the aromatic ring increase the reaction rate.They decrease the electron density of the ring, making it more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate. chemrxiv.orgnih.gov
Steric Bulky groups on the nucleophile or near the reaction site on the aromatic ring decrease the reaction rate.They physically obstruct the approach of the nucleophile to the electrophilic carbon, increasing the activation energy of the reaction. rsc.orgreddit.com

Mechanistic Investigations of Halogen Displacement (S_NAr-X) in Halonitronaphthalenes

Electrophilic Aromatic Substitution (EAS) Reactivity

While the electron-deficient nature of this compound makes it highly susceptible to nucleophilic attack, it is correspondingly deactivated towards Electrophilic Aromatic Substitution (EAS). wikipedia.org EAS reactions involve the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. wikipedia.orgpearson.com

The nitro group is a strong deactivating group for EAS due to its powerful electron-withdrawing properties, which destabilize the positively charged intermediate (arenium ion or sigma complex) formed during the reaction. msu.edu Furthermore, the nitro group acts as a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. wikipedia.org The bromine atom is also a deactivating group (due to its inductive electron withdrawal) but is an ortho-, para-director (due to resonance electron donation). msu.edu

In this compound, the directing effects of the two substituents are complex.

The nitro group at C1 strongly deactivates the entire ring system and directs incoming electrophiles to positions C3, C5, and C8 (meta positions relative to C1, considering numbering around the naphthalene core).

The bromo group at C7 also deactivates the ring but directs incoming electrophiles to positions C6 and C8 (ortho and para positions relative to C7).

The combined effect is strong deactivation of the entire naphthalene system towards electrophilic attack. Any potential EAS reaction would require harsh conditions, and the regiochemical outcome would be determined by the competing directing effects of the bromo and nitro groups, with the powerful deactivating nature of the nitro group being the dominant factor. msu.edu Common EAS reactions like nitration or halogenation would be significantly slower compared to unsubstituted naphthalene. masterorganicchemistry.comyoutube.com

Reduction Transformations of the Nitro Group

The nitro group of this compound can be selectively reduced to form 7-bromo-1-aminonaphthalene. This transformation is a common and crucial step in the synthesis of various naphthalene-based dyes, pharmaceuticals, and other functional materials. The reduction specifically targets the nitro group while leaving the bromo substituent and the aromatic core intact.

A variety of methods exist for this selective reduction, which can be broadly categorized as catalytic hydrogenation or stoichiometric reduction. researchgate.net

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas and a metal catalyst. Catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. wikipedia.org For instance, PtNi/C bimetallic nanocatalysts have demonstrated high activity and selectivity for the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine under mild conditions. researchgate.net

Stoichiometric Reduction: This approach uses metals in acidic media. Common reagent systems include iron in acetic acid, tin(II) chloride in hydrochloric acid, or sodium hydrosulfite. wikipedia.org These methods are valuable in laboratory settings and can offer high chemoselectivity.

Summary of Reduction Methods for Aromatic Nitro Compounds
MethodReagents/CatalystTypical ConditionsSelectivity
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney Ni, Ni/SiO₂Room temperature to moderate heat, atmospheric to high pressureHigh; sensitive to catalyst choice and conditions
Metal/Acid Reduction (Béchamp)Fe, HCl or CH₃COOHRefluxing solventExcellent for converting -NO₂ to -NH₂
Dissolving Metal ReductionSnCl₂, HClAqueous or alcoholic solutionHigh; a classic laboratory method
Transfer HydrogenationHydrazine, Ammonium formateCatalyst (e.g., Pd/C, Raney Ni)Mild conditions, avoids use of H₂ gas

The mechanisms for the reduction of the nitro group differ significantly between catalytic and stoichiometric methods.

Catalytic Reduction: The catalytic hydrogenation of aromatic nitro compounds is believed to proceed through a series of intermediates on the surface of the metal catalyst. orientjchem.org A widely accepted pathway, based on the Haber-Lukashevich model, involves the following steps:

Adsorption of the nitro compound and hydrogen onto the catalyst surface.

Stepwise reduction of the nitro group to a nitroso (-NO) group.

Further reduction of the nitroso group to a hydroxylamino (-NHOH) group.

Final reduction of the hydroxylamino group to the amino (-NH₂) group.

Stoichiometric Reduction: Reduction using metals like iron, tin, or zinc in acidic solution is thought to occur via a series of single-electron transfers from the metal to the nitro group. The mechanism can be outlined as:

The metal acts as the reducing agent, donating electrons.

The nitro group accepts an electron to form a radical anion.

This is followed by a sequence of protonation and further electron transfer steps.

Intermediates such as the nitroso and hydroxylamino species are formed and subsequently reduced to the final amine product.

The positive ρ values observed in kinetic studies of related reductions are consistent with a mechanism involving a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups. nih.gov

Cycloaddition and Pericyclic Reactivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org While the aromaticity of naphthalene makes it a reluctant participant in this reaction, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the system to act as a dienophile. researchgate.netresearchgate.net The nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene π-system, facilitating the necessary orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene in a normal-electron-demand Diels-Alder reaction. organic-chemistry.org

In the case of 1-nitronaphthalene and its derivatives like this compound, the C2=C3 double bond typically acts as the 2π-electron component (the dienophile). The reaction requires forcing conditions, such as high pressure or microwave irradiation, to overcome the aromatic stabilization energy of the naphthalene ring. researchgate.net The use of highly reactive, electron-rich dienes also promotes the reaction. researchgate.netsoton.ac.uk These dearomatizing cycloadditions provide a powerful route to complex, three-dimensional polycyclic structures from simple planar starting materials. soton.ac.uk

Examples of Diels-Alder Reactions with Nitronaphthalene Dienophiles
DienophileDieneConditionsProduct TypeReference
1-NitronaphthaleneButadienesThermal or MicrowavePhenanthrene derivatives (after elimination) researchgate.net
1-NitronaphthaleneDanishefsky's dieneHigh Pressure (1.2 GPa)Highly functionalized cycloadducts researchgate.netsoton.ac.uk
1-Nitronaphthalene2-TrimethylsilyloxycyclohexadieneHigh Pressure, Room Temp3D-scaffolds with high exo-diastereoselectivity soton.ac.uk
Substituted NitronaphthalenesVarious substituted dienesThermalSubstituted phenanthrenes or N-naphthylpyrroles researchgate.net

Formation of Novel Polycyclic Aromatic Structures

The strategic placement of a bromine atom and a nitro group on the naphthalene scaffold in this compound offers synthetic pathways to novel polycyclic aromatic structures. These transformations typically involve intramolecular cyclization reactions, where the nitro group is chemically altered to facilitate the formation of a new ring by reacting with the carbon atom bearing the bromine. Two principal methodologies, reductive cyclization and photochemical cyclization, are explored for their potential in constructing such complex aromatic systems.

Reductive Cyclization Approaches

Reductive cyclization methods are prominent in the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons. The Cadogan reaction, a deoxygenative cyclization, is a particularly relevant example. This reaction typically involves the treatment of a nitroaromatic compound with a trivalent phosphorus reagent, such as triethyl phosphite, at elevated temperatures.

While specific studies on this compound are not extensively documented, the mechanism can be inferred from reactions with analogous substrates, such as 2-nitrobiphenyl derivatives. The reaction is believed to proceed through a nitrene intermediate. The trivalent phosphorus reagent deoxygenates the nitro group of this compound to form a highly reactive nitrene. This nitrene can then undergo an intramolecular electrophilic attack on the adjacent aromatic ring at the carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen bond and subsequent cyclization. The final step would involve the elimination of a bromine-containing species to yield a planar, polycyclic aromatic system.

In the case of this compound, this would theoretically lead to the formation of a tetracyclic aromatic amine. The reaction is versatile, and its efficiency can be influenced by the choice of reducing agent and reaction conditions. Recent advancements have explored milder conditions and catalytic systems to improve the scope and practicality of this transformation.

Below is a table summarizing typical conditions for Cadogan-type reductive cyclizations based on analogous nitroaromatic precursors.

Starting Material AnalogueReducing AgentSolventTemperature (°C)Product TypeYield (%)
2-NitrobiphenylTriethyl phosphiteExcess reagent150-160Carbazole~63
1-(2-Bromophenyl)-2-nitrobenzeneTri-n-butylphosphineo-Dichlorobenzene180Carbazole~75
2-Nitro-2'-azidobiphenylTriphenylphosphineXyleneRefluxCarbazole~90

This data is representative of Cadogan-type reactions on analogous substrates and is intended to be illustrative of the potential reaction conditions for this compound.

Mechanistic Considerations in Reductive Cyclization

Reduction of the Nitro Group: The trivalent phosphorus reagent initially attacks one of the oxygen atoms of the nitro group, leading to a series of deoxygenation steps.

Formation of the Nitrene Intermediate: Complete deoxygenation results in the formation of a highly electrophilic nitrene species.

Intramolecular Cyclization: The nitrene undergoes an intramolecular electrophilic aromatic substitution-type reaction, attacking the adjacent aromatic ring to form a new heterocyclic ring.

Aromatization: The cyclized intermediate then aromatizes, often with the elimination of a stable byproduct, to yield the final polycyclic aromatic compound.

The success of the cyclization is dependent on the proximity and reactivity of the two functional groups. The rigid naphthalene core of this compound holds the nitro and bromo groups in a favorable conformation for such intramolecular reactions.

Photochemical Cyclization Pathways

Photochemical reactions offer an alternative strategy for the synthesis of polycyclic aromatic hydrocarbons. The Mallory reaction, for instance, involves the photocyclization of stilbene and its derivatives to form phenanthrenes. This reaction typically proceeds via a concerted electrocyclic reaction of the cis-isomer upon UV irradiation, followed by an oxidative aromatization step.

However, the application of Mallory-type reactions to substrates containing a nitro group is often challenging. The nitro group can interfere with the desired photochemical pathway, and in some cases, completely inhibit the cyclization. While bromo-substituents have been successfully employed in photocyclization reactions, the presence of the nitro group in this compound would likely complicate this synthetic route. Further research would be necessary to determine if specific conditions or modifications could overcome these limitations and enable a photochemical cyclization to form a novel polycyclic aromatic structure.

Computational and Theoretical Investigations of 7 Bromo 1 Nitronaphthalene

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical analysis provides a foundational understanding of the intrinsic properties of 7-Bromo-1-nitronaphthalene, governing its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Ground State Conformational and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

For nitronaphthalenes, a key conformational feature is the dihedral angle between the nitro (NO₂) group and the naphthalene (B1677914) plane. DFT studies on related compounds have shown that the nitro group is often rotated out of the aromatic plane to minimize steric strain. acs.org This rotation influences the electronic communication between the nitro group and the π-system of the naphthalene core.

The electronic properties are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The introduction of a bromine atom at the 7-position and a nitro group at the 1-position significantly modulates the electronic landscape of the naphthalene core through inductive and resonance effects, influencing the energies and distributions of these frontier orbitals. researchgate.net

Table 1: Calculated Ground-State Electronic Properties of 1-Nitronaphthalene (B515781) (as a model for this compound) Note: This data is for the parent compound 1-nitronaphthalene, as specific computational data for the 7-bromo derivative is not readily available. The values provide a baseline for understanding the electronic structure.

PropertyCalculated ValueSignificance
HOMO Energy Varies with functional/basis setRelates to the electron-donating ability of the molecule.
LUMO Energy Varies with functional/basis setRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) Varies with functional/basis setIndicates chemical reactivity and electronic excitation energy.
Dipole Moment ~4.50 D (in gas phase for 1-NN) aip.orgMeasures the polarity of the molecule, affecting solubility and intermolecular interactions.

Time-Dependent DFT (TD-DFT) for Excited-State Characterization and Photophysical Pathways

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a standard tool for studying electronically excited states. rsc.orgnih.gov TD-DFT can accurately predict vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of these absorptions. q-chem.comchemrxiv.org This allows for the simulation of UV-Vis absorption spectra, providing insights into the electronic transitions of this compound. qu.edu.qa

By optimizing the geometry of the excited states, TD-DFT can also be used to investigate emission properties (fluorescence and phosphorescence) and to map out the potential energy surfaces that govern the molecule's behavior after photoexcitation. rsc.org This is critical for understanding the photophysical pathways, such as internal conversion and intersystem crossing, that the molecule can undergo to dissipate the absorbed energy.

A defining characteristic of nitronaphthalene derivatives is their highly efficient and rapid deactivation from the first singlet excited state (S₁) to the triplet manifold (Tₙ). nih.gov This process, known as intersystem crossing (ISC), often occurs on an ultrafast timescale, typically within hundreds of femtoseconds. acs.orgnih.gov

Experimental and computational studies on 1-nitronaphthalene have shown that its S₁ lifetime is 100 femtoseconds or less, making it one of the fastest known organic molecules to undergo a change in spin multiplicity. nih.govacs.org TD-DFT calculations have been instrumental in explaining this phenomenon. The theory identifies the presence of upper triplet states (like T₂) that are nearly isoenergetic with the S₁ state. aip.orgnih.gov This near-degeneracy, combined with significant spin-orbit coupling, creates a highly efficient pathway for the S₁ → Tₙ transition. aip.orgresearchgate.net The process is an extreme manifestation of El-Sayed's rules, where the change in spin is facilitated by a change in the electronic configuration, often from a ¹(π-π) state to a ³(n-π) state. acs.org The introduction of a bromine atom in this compound is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling.

Table 2: S₁ State Lifetimes of 1-Nitronaphthalene in Various Solvents This table illustrates the ultrafast nature of intersystem crossing in the nitronaphthalene chromophore.

SolventS₁ Lifetime (femtoseconds)Reference
Methanol ~50 fs acs.org
Acetonitrile ~50 fs acs.org
Cyclohexane ~100 fs acs.orgacs.org

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry offers powerful tools to model the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Prediction of Reaction Intermediates and Transition States

A chemical reaction can be visualized as a path on a potential energy surface. Reactants and products correspond to energy minima, while the highest point along the lowest-energy path between them is the transition state. youtube.com Any temporary, stable species formed during the reaction is a reaction intermediate. youtube.com

DFT calculations are widely used to locate and characterize the structures and energies of these stationary points. By finding the transition state structure, one can calculate the activation energy of a reaction, which is the primary determinant of the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational modeling could identify the structure of the Meisenheimer complex (the reaction intermediate) and the transition states leading to its formation and subsequent decomposition to products. This provides a complete energetic profile of the reaction mechanism.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

When a reaction can yield multiple constitutional isomers, it is said to be regioselective. Computational methods can predict the regiochemical outcome of reactions involving this compound. There are two primary approaches:

Transition State Energy Comparison : By calculating the activation energies for all possible reaction pathways leading to different regioisomers, one can predict the major product. According to transition state theory, the pathway with the lowest activation energy will be the fastest and therefore dominate. nih.gov

Reactant-Based Reactivity Indices : Conceptual DFT provides indices based on the ground-state electronic structure of the reactant that can predict its reactivity. For instance, in an SNAr reaction where a nucleophile attacks the aromatic ring, the regioselectivity is governed by the electrophilicity of the different carbon atoms. Fukui functions or maps of the molecular electrostatic potential can be calculated to identify the most electron-deficient sites on the this compound ring, which are the most susceptible to nucleophilic attack. rsc.org The powerful electron-withdrawing nature of the nitro group deactivates the ring but strongly activates the ortho and para positions to its point of attachment for nucleophilic attack.

Table 3: Predicted Regioselectivity for Nucleophilic Aromatic Substitution on this compound This table provides a qualitative prediction based on the known electronic effects of the substituents.

Position on Naphthalene RingElectronic Influence of SubstituentsPredicted Susceptibility to Nucleophilic Attack
C2 (ortho to NO₂) Activated by -NO₂ groupHigh
C4 (para to NO₂) Activated by -NO₂ groupHigh
C5, C6, C8 Less activatedLow
C7 (attached to Br) Deactivated by -Br (inductive), activated by +Br (resonance)Moderate (potential for substitution of Br)

Based on a comprehensive search for scholarly articles and research data, there is currently no specific published computational and theoretical research focused solely on this compound that would allow for a detailed analysis of its reactivity descriptors and simulated spectroscopic data as requested.

Searches for "global and local electrophilicity and nucleophilicity indices," "charge distribution and electronic fluxes," and "simulations of spectroscopic data" for this compound did not yield any dedicated studies. The available scientific literature provides information on related but structurally distinct compounds such as 1-nitronaphthalene and 1-bromonaphthalene. However, these findings cannot be directly extrapolated to this compound due to the specific structural and electronic effects that the precise positioning of the bromo and nitro substituents on the naphthalene ring would induce.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromo 1 Nitronaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of 7-Bromo-1-nitronaphthalene. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the electron-withdrawing effects of the nitro (–NO₂) and bromo (–Br) substituents and the aromatic ring currents of the naphthalene (B1677914) system.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the six protons on the naphthalene ring. The powerful electron-withdrawing nitro group at the C1 position significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm values). The proton at the C8 position (peri to the nitro group) is expected to be the most downfield-shifted signal due to this strong deshielding effect. Conversely, the bromine atom at C7 exerts a weaker deshielding effect. The chemical shifts can be predicted by considering the additive effects of the substituents on the parent naphthalene ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene core, as they are all chemically non-equivalent. The carbons directly attached to the electron-withdrawing nitro (C1) and bromo (C7) groups will be significantly deshielded and appear at lower fields. The C1 carbon, bonded to the nitro group, is expected to have a chemical shift in the range of 140-150 ppm, while the C7 carbon, bonded to the bromine, would appear around 120-130 ppm. The other carbon signals can be assigned based on established substituent effects on the naphthalene ring system.

Below is a table of predicted chemical shift ranges for this compound, based on data from similar substituted naphthalenes.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-140 - 150
C27.5 - 7.8122 - 126
C37.6 - 7.9128 - 132
C48.0 - 8.3125 - 129
C57.8 - 8.1129 - 133
C67.7 - 8.0127 - 131
C7-120 - 130
C88.2 - 8.6124 - 128
C4a-130 - 135
C8a-132 - 137

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

For complex molecules like substituted naphthalenes where 1D spectra can have overlapping signals, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. tandfonline.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³J-coupling). sdsu.edu In the COSY spectrum of this compound, cross-peaks would reveal the connectivity between H2-H3, H3-H4, H5-H6, and H6-H8, confirming the proton sequence on each ring. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). nanalysis.com It allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. youtube.com

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure of this compound. tandfonline.comnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

The IR and Raman spectra of this compound are dominated by vibrations associated with the naphthalene ring, the nitro group, and the carbon-bromine bond.

Naphthalene Ring Vibrations: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are observed between 1650-1450 cm⁻¹. A series of characteristic bands in the "fingerprint region" (below 1300 cm⁻¹) arise from in-plane and out-of-plane C-H bending and ring deformation modes, which are sensitive to the substitution pattern.

Nitro Group (–NO₂) Vibrations: The nitro group has two distinct and strong stretching vibrations. The asymmetric stretching (ν_as_(NO₂)) appears as a strong band in the IR spectrum, typically in the 1560-1520 cm⁻¹ range. The symmetric stretching (ν_s_(NO₂)) gives rise to another strong band between 1360-1330 cm⁻¹. scitepress.org Other vibrations like the NO₂ scissoring (around 870 cm⁻¹) and wagging modes (around 750 cm⁻¹) can also be observed. researchgate.net

Carbon-Bromine (C–Br) Vibration: The C–Br stretching vibration is typically observed as a band in the far-infrared region, usually between 600-500 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Asymmetric NO₂ Stretch1560 - 1520Strong
Symmetric NO₂ Stretch1360 - 1330Strong
Aromatic C=C Stretch1650 - 1450Medium to Strong
C-H In-plane Bending1300 - 1000Medium
C-H Out-of-plane Bending900 - 675Strong
C-Br Stretch600 - 500Medium to Strong

To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical spectra derived from quantum chemical calculations. nih.gov Density Functional Theory (DFT) is a widely used computational method for this purpose. mdpi.com

The process involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov

Frequency Calculation: The vibrational frequencies and their corresponding IR and Raman intensities are calculated for the optimized structure.

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are scaled by an appropriate factor (e.g., ~0.96) to improve the agreement with the experimental data. nih.gov

This correlative approach allows for a detailed and reliable assignment of even minor and overlapping bands in the experimental spectra, providing strong confirmation of the proposed molecular structure. semanticscholar.orgspectroscopyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be similar to that of other nitronaphthalene derivatives, characterized by multiple absorption bands corresponding to π → π* transitions within the aromatic system. The parent naphthalene molecule shows strong absorptions around 220 nm, 275 nm, and 312 nm. The presence of the nitro and bromo substituents, which act as chromophores and auxochromes, is expected to cause a red-shift (bathochromic shift) of these absorption maxima to longer wavelengths and may also increase their intensity (hyperchromic effect). For instance, 1-bromonaphthalene exhibits absorption maxima around 285 nm and 305 nm. nist.gov The addition of the nitro group would likely shift these absorptions further into the near-UV or visible range.

Fluorescence: Nitroaromatic compounds, including nitronaphthalenes, are known to be practically non-fluorescent or exhibit extremely weak fluorescence. nih.govacs.org This is due to the presence of the electron-withdrawing nitro group, which promotes very efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). acs.org This non-radiative pathway dominates the de-excitation process, effectively quenching fluorescence. While the parent naphthalene is fluorescent (emission maximum around 350 nm), the introduction of the nitro group provides an efficient pathway for the excited state energy to be dissipated non-radiatively, meaning this compound is not expected to be a fluorescent compound under normal conditions. nih.govresearchgate.net

Analysis of Electronic Transitions and Environmental Effects

Environmental factors, particularly solvent polarity, play a crucial role in modulating the electronic transitions of nitroaromatic compounds. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, the excited states of nitronaphthalenes, which often possess a greater dipole moment than their ground states, are stabilized to a larger extent, leading to a red shift in the absorption spectrum.

To illustrate the expected solvatochromic effects on this compound, the following table presents hypothetical absorption maxima in various solvents, based on the known behavior of related nitronaphthalene derivatives.

SolventPolarity IndexExpected λmax (nm) for this compound
n-Hexane0.1~340
Toluene2.4~345
Dichloromethane3.1~350
Acetone5.1~355
Acetonitrile5.8~358
Methanol6.6~360

Note: These are estimated values based on the general solvatochromic behavior of nitronaphthalenes and are intended for illustrative purposes.

Probing Excited State Dynamics

The fate of the excited state of nitronaphthalene derivatives is a complex interplay of radiative and non-radiative decay pathways. Nitroaromatic compounds are notoriously weak emitters of light (fluorescence) due to highly efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (Tₙ). This process occurs on an ultrafast timescale, often in the sub-picosecond domain.

Femtosecond transient absorption spectroscopy is a powerful technique to probe these rapid excited-state dynamics. In studies of 1-nitronaphthalene (B515781) and its derivatives, excitation leads to the population of the S₁ state, which then undergoes rapid ISC to a higher-lying triplet state (Tₙ). This is followed by internal conversion and vibrational cooling within the triplet manifold to populate the lowest triplet state (T₁). The T₁ state then decays back to the ground state (S₀) on a much longer timescale, typically microseconds.

The presence of the bromine atom in this compound is anticipated to further enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. This would lead to an even shorter singlet excited-state lifetime and a lower fluorescence quantum yield compared to 1-nitronaphthalene.

The following table summarizes the key excited-state decay processes and their characteristic timescales, as inferred from studies on related nitronaphthalene compounds.

ProcessDescriptionTimescale
Absorption (S₀ → S₁)Excitation to the first singlet excited state.Femtoseconds (fs)
Intersystem Crossing (S₁ → Tₙ)Non-radiative transition from the singlet to the triplet manifold.< 200 fs
Internal Conversion (Tₙ → T₁)Non-radiative transition between triplet states.Picoseconds (ps)
Vibrational Cooling in T₁Relaxation to the vibrational ground state of T₁.Picoseconds (ps)
Phosphorescence/Intersystem Crossing (T₁ → S₀)Radiative or non-radiative decay from the lowest triplet state to the ground state.Microseconds (µs)

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound (C₁₀H₆BrNO₂), HRMS provides a precise mass measurement of the molecular ion, confirming its elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by approximately 2 Da for any bromine-containing fragment.

The fragmentation of nitroaromatic compounds in the mass spectrometer typically proceeds through a series of characteristic losses. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Subsequent fragmentation is likely to involve the loss of the nitro group (NO₂) as a radical, followed by the loss of nitric oxide (NO) and carbon monoxide (CO). The bromine atom can also be lost as a radical.

The table below outlines the expected major fragments in the high-resolution mass spectrum of this compound and their corresponding elemental compositions.

m/z (for ⁷⁹Br)Proposed FragmentElemental Composition
250.9582[M]⁺C₁₀H₆⁷⁹BrNO₂
204.9633[M - NO₂]⁺C₁₀H₆⁷⁹Br
174.9527[M - NO₂ - NO]⁺C₁₀H₆⁷⁹Br
126.0469[C₁₀H₆]⁺C₁₀H₆
76.0157[C₆H₄]⁺C₆H₄

Note: The m/z values are calculated for the ⁷⁹Br isotope. Corresponding peaks for the ⁸¹Br isotope will be observed at m/z + 2.

Derivatization and Advanced Functionalization of 7 Bromo 1 Nitronaphthalene

Introduction of Diverse Functional Groups through Chemical Modification

The bifunctional nature of 7-Bromo-1-nitronaphthalene, possessing both a nitro and a bromo substituent, allows for a diverse range of chemical modifications. These two groups can be targeted selectively or in concert to introduce a variety of other functionalities, thereby significantly altering the electronic and steric properties of the naphthalene (B1677914) scaffold.

The bromine atom at the 7-position is amenable to a host of well-established transformations. One of the most powerful sets of reactions for the functionalization of aryl bromides is palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura coupling, which introduces new carbon-carbon bonds with boronic acids, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds with amines, are expected to be highly effective. These reactions would allow for the introduction of alkyl, alkenyl, aryl, and amino groups, respectively.

The nitro group at the 1-position is also a versatile handle for chemical modification. Its strong electron-withdrawing nature activates the naphthalene ring for certain nucleophilic aromatic substitution reactions. More commonly, the nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-mediated reductions. This resulting amino group can then be further derivatized through acylation, alkylation, or diazotization reactions, leading to the formation of amides, secondary or tertiary amines, and a variety of other functional groups via diazonium salt intermediates.

The interplay between the two functional groups can also be exploited. For instance, the reduction of the nitro group to an amine can be performed in the presence of the bromo group, which can then be used for subsequent cross-coupling reactions, allowing for a stepwise and controlled construction of polysubstituted naphthalenes.

Table 1: Potential Functional Group Interconversions of this compound

Starting Functional GroupReagents and Conditions (General Examples)Resulting Functional Group
7-BromoAr-B(OH)₂, Pd catalyst, base (Suzuki-Miyaura)7-Aryl
7-BromoR-NH₂, Pd catalyst, base (Buchwald-Hartwig)7-Amino (substituted)
7-BromoCuCN7-Cyano
1-NitroH₂, Pd/C or SnCl₂/HCl1-Amino
1-Amino (from nitro reduction)Acyl chloride, base1-Amido
1-Amino (from nitro reduction)NaNO₂, HCl then nucleophileVarious 1-substituents

Synthesis of Complex Naphthalene-Based Architectures

The strategic functionalization of this compound provides a gateway to the synthesis of more complex and elaborate naphthalene-based molecular architectures. These can range from simple polysubstituted naphthalenes to large, condensed polycyclic aromatic systems.

Preparation of Poly-substituted and Condensed Naphthalene Systems

By sequentially or concurrently modifying the bromo and nitro groups, a wide variety of di- and tri-substituted naphthalenes can be prepared. For example, a Suzuki coupling at the 7-position followed by reduction of the nitro group and subsequent diazotization and substitution at the 1-position would yield a 1,7-disubstituted naphthalene with diverse functionalities.

Furthermore, this compound can serve as a key precursor for the synthesis of condensed naphthalene systems, which are of interest for their unique electronic and photophysical properties. Through intramolecular cyclization reactions, the functional groups introduced onto the naphthalene core can be used to form new rings. For instance, the introduction of an appropriate ortho-substituted aryl group at the 7-position via a Suzuki coupling could, after modification of the 1-nitro group, lead to an intramolecular cyclization to form a larger polycyclic aromatic hydrocarbon (PAH). While specific examples starting from this compound are not readily found in the literature, the general strategies for PAH synthesis are well-established and applicable.

Development of Novel Scaffolds for Chemical Research

The naphthalene core is a privileged scaffold in medicinal chemistry and materials science. The ability to introduce a wide range of functional groups onto the this compound framework allows for the development of novel molecular scaffolds with tailored properties. These scaffolds can be designed to interact with biological targets or to exhibit specific electronic or optical properties for applications in organic electronics. lookchem.com

For example, the synthesis of naphthalene-heterocycle hybrids is an active area of research for the development of new therapeutic agents. Current time information in Pasuruan, ID. this compound could serve as a starting point for the construction of such hybrids, where the bromo and nitro groups are used as handles to attach various heterocyclic moieties. The resulting compounds could then be screened for a range of biological activities, including antitumor, anti-inflammatory, and antituberculosis properties. Current time information in Pasuruan, ID.

Applications in Organic Synthesis Methodologies

Beyond its use as a building block for specific target molecules, this compound and related compounds play a role in the broader development of organic synthesis methodologies.

Strategic Use as a Key Synthetic Intermediate for Fine Chemicals

Bromo-nitronaphthalenes are recognized as important intermediates in the synthesis of a variety of fine chemicals, including dyes and pharmaceuticals. lookchem.com The presence of both the bromo and nitro groups allows for a two-pronged synthetic strategy, where each group can be manipulated at different stages of a synthesis. This is particularly valuable in the construction of complex molecules where the order of functional group introduction is critical. For instance, the nitro group can be used to direct the regioselectivity of a reaction on the naphthalene ring, and then be converted to another functional group, while the bromo group is reserved for a late-stage cross-coupling reaction to complete the synthesis. This strategic use of this compound as a key intermediate allows for the efficient and controlled synthesis of high-value fine chemicals.

Exploration of New Reaction Pathways and Catalytic Systems

The reactivity of bromo-nitronaphthalene derivatives makes them suitable substrates for the exploration of new reaction pathways and the development of novel catalytic systems. For example, the development of new palladium catalysts with improved activity and selectivity for cross-coupling reactions can be tested on challenging substrates like bromo-nitronaphthalenes. The electronic effects of the nitro group can influence the reactivity of the bromo group in these reactions, providing a good test for the robustness and versatility of a new catalyst system.

Furthermore, the unique electronic properties of the naphthalene system in this compound can be exploited to explore novel photochemical or electrochemical reactions. The study of such reactions can lead to the discovery of new ways to functionalize aromatic compounds and construct complex molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.